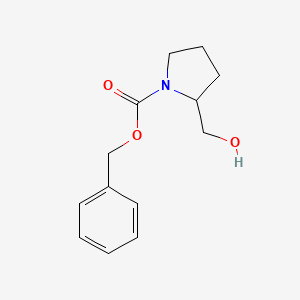

2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 86954-05-4) is a pyrrolidine-derived compound featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position of the pyrrolidine ring and a benzyl ester group at the 1-carboxylic acid position . This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxymethyl group and lipophilicity from the benzyl ester.

Properties

IUPAC Name |

benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTNHGVCFWDNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404434 | |

| Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86954-05-4 | |

| Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification Using Benzyl Chloroformate

- The primary method involves the reaction of 2-(hydroxymethyl)pyrrolidine with benzyl chloroformate.

- The reaction is typically performed in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the chloroformate, leading to ester formation.

- Dichloromethane is commonly used as the solvent due to its ability to dissolve both reactants and maintain reaction homogeneity.

- Temperature control is critical, with the reaction carried out between 0°C and 25°C to optimize yield and minimize side reactions.

$$

\text{2-(Hydroxymethyl)pyrrolidine} + \text{Benzyl chloroformate} \xrightarrow[\text{0-25°C}]{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester}

$$

- The base (triethylamine) neutralizes the hydrochloric acid formed during the reaction.

- The reaction is typically monitored by TLC or HPLC to confirm conversion.

- Post-reaction workup involves aqueous extraction and purification by column chromatography.

- The same synthetic route is scaled industrially with large reactors.

- Precise control of temperature and pressure is maintained to ensure high purity and yield.

- Industrial-grade solvents and reagents are used, with continuous monitoring of reaction parameters.

Protection and Deprotection Strategies in Multi-Step Synthesis

In more complex synthetic schemes, especially when preparing derivatives or intermediates, protection of functional groups is essential.

- Starting from (2S,4R)-N-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester, silyl protection of the hydroxyl group is carried out using triisopropylsilyl chloride in the presence of a base such as 2,6-lutidine.

- The reaction is conducted in dichloromethane at room temperature for about 30 minutes.

- The silyl ether intermediate is purified by column chromatography.

- Subsequent catalytic hydrogenation with Pd/C in methanol removes the benzyloxycarbonyl protecting group, yielding the free hydroxyl compound in high yield (around 95-96%).

- Protection prevents unwanted side reactions during subsequent transformations.

- Deprotection steps are mild, preserving the integrity of the ester and hydroxymethyl groups.

Hydrogenation and Catalytic Reduction Methods

Catalytic hydrogenation is a common method used to remove protecting groups or reduce intermediates in the synthesis of pyrrolidine derivatives.

- Use of palladium on carbon (Pd/C) catalyst (10 wt%) in methanol.

- Reaction under hydrogen atmosphere at room temperature for 20 hours.

- Filtration to remove catalyst followed by concentration yields the desired product.

Use of Chiral Catalysts and Low-Temperature Reactions

Advanced synthetic methods employ chiral catalysts and low-temperature conditions to achieve high stereoselectivity and yield.

- Chiral catalysts such as specific metal complexes are used under nitrogen atmosphere.

- Reactions are conducted in mixed solvents like ethanol and DMF.

- Hydrogen pressure is maintained in an autoclave (1.4 to 1.5 MPa) at around 50°C.

- Dropwise addition of reagents at very low temperatures (-70°C to -78°C) is used to control reaction kinetics and selectivity.

- Quenching with acetic acid and extraction with ethyl acetate follow the reaction.

- Final purification by column chromatography yields high-purity products with yields up to 82.9%.

Alternative Synthetic Routes Involving Diazocarbonyl Insertion and Coupling Reactions

Some methods involve more complex synthetic steps such as diazocarbonyl insertion and coupling reactions to form pyrrolidine-1-carboxylic acid benzyl esters.

- Diazomethane insertion into N-Boc-L-homophenylalanine derivatives.

- Acetylation of bromoketones with sodium acetate.

- Condensation of acid derivatives with amino esters to form the target ester.

- These methods are useful for synthesizing substituted pyrrolidine esters with biological activity, including cysteine protease inhibitors.

Summary Table of Preparation Methods

Detailed Research Findings

- The direct esterification method remains the most straightforward and widely used approach for preparing this compound, especially for industrial production due to its simplicity and scalability.

- Protection strategies using silyl groups are crucial when multi-step syntheses require selective functional group manipulation, ensuring high yields and product integrity.

- Catalytic hydrogenation is a reliable method for removing protecting groups without affecting sensitive ester functionalities.

- The use of chiral catalysts and low-temperature conditions enhances stereochemical control, which is essential for pharmaceutical applications.

- Advanced synthetic routes involving diazocarbonyl insertion and coupling reactions expand the diversity of pyrrolidine derivatives accessible for biological evaluation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

Reduction: The compound can also be reduced, particularly at the ester functional group, to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: The major product is Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate.

Reduction: The major product is Benzyl 2-(hydroxymethyl)pyrrolidine-1-methanol.

Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is studied for its potential therapeutic properties, particularly as a precursor for drug development targeting specific enzymes or receptors. Its structural features may allow it to interact with various biological targets, including proteases and kinases, which are crucial in many biochemical pathways.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to develop novel pharmaceuticals and agrochemicals due to its reactivity and ability to undergo various chemical transformations.

Biological Studies

Research has indicated that compounds similar to 2-hydroxymethyl-pyrrolidine derivatives can be used as probes in biological studies, particularly in enzyme mechanism investigations. The compound's ability to interact with biological pathways makes it valuable for studying metabolic processes involving pyrrolidine derivatives.

Data Table: Applications Overview

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Potential drug development targeting specific enzymes or receptors | Investigated for inhibition of prolyl endopeptidase |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in pharmaceuticals and agrochemicals |

| Biological Studies | Probes for studying enzyme mechanisms and metabolic pathways | Interaction studies with proteases and kinases |

Case Study 1: Drug Development

A study investigated the use of this compound as a precursor in synthesizing inhibitors for prolyl endopeptidase (PREP). The compound demonstrated promising results in increasing levels of proline-containing peptides, which are involved in learning and memory processes. This highlights its potential therapeutic application in neurodegenerative diseases.

Case Study 2: Enzyme Mechanism Studies

Another research project focused on the interaction of pyrrolidine derivatives with various enzymes, revealing that the hydroxymethyl group enhances binding affinity to certain biological targets. This study utilized this compound to explore its role as a probe for understanding enzyme mechanisms, providing insights into metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydroxymethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The molecular pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Impact

The following table highlights key structural differences between the target compound and its analogues:

Spectroscopic Data

- 1H NMR :

- IR Spectroscopy :

- Carbonyl stretches for benzyl esters are observed at ~1700 cm⁻¹, consistent across analogues .

Biological Activity

2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications. The compound's unique structural features, including a hydroxymethyl group and a benzyl ester, may contribute to its diverse biological interactions.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound features:

- A pyrrolidine ring , which is known for its role in various biological activities.

- A hydroxymethyl group that may enhance solubility and reactivity.

- A benzyl ester , which can influence lipophilicity and interaction with biological targets.

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes, potentially acting as an inhibitor or activator. Its structural characteristics allow it to influence key biochemical pathways, such as:

- Protease Inhibition : The compound may inhibit specific proteases, affecting protein metabolism and signaling pathways. For instance, compounds with similar structures have shown to inhibit prolyl endopeptidase (PREP), which is involved in neuropeptide metabolism.

- Kinase Interactions : Preliminary studies suggest that this compound might engage with kinases, impacting cellular signaling cascades.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of pyrrolidine derivatives. For example, related compounds have shown cytotoxic effects against cancer cell lines, with IC50 values indicating significant inhibition of cell viability. The precise mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest .

Study 1: Enzyme Inhibition

A study focused on the inhibition of PREP by structurally similar compounds demonstrated that modifications in the pyrrolidine ring could enhance inhibitory activity. The findings suggested that the introduction of a hydroxymethyl group could potentially increase binding affinity to the enzyme's active site .

Study 2: Anticancer Activity

In a recent examination of pyrrolidine derivatives, a compound structurally related to this compound was tested against ovarian cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 31.5 µM . This suggests that similar modifications could yield promising anticancer agents.

The proposed mechanism of action for this compound involves:

- Binding to Active Sites : The compound may interact with specific enzyme active sites, leading to inhibition or modulation of enzymatic activity.

- Alteration of Signaling Pathways : By inhibiting key enzymes like PREP or kinases, the compound could alter signaling pathways involved in cellular proliferation and survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester, and what purification methods are recommended?

- Answer : A common synthesis involves multi-step protection/deprotection strategies. For example, (2S,4R)-4-hydroxy-pyrrolidine derivatives can be protected with tert-butyldimethylsilyl (TBS) groups and coupled with acids using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU. Purification often employs column chromatography and hydrolysis steps (e.g., using MgBr₂ or TBAF) to isolate intermediates .

Q. How does pH influence the stability of benzyl ester bonds in derivatives of this compound?

- Answer : Acidic conditions (pH 4–6) favor benzyl ester bond formation with carboxyl groups, while neutral pH promotes side reactions (e.g., with amino groups in proteins). Use FTIR and elemental analysis to monitor bond formation and degradation .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

- Answer : Key methods include:

- FTIR : To confirm ester carbonyl stretches (~1740 cm⁻¹).

- NMR (¹H/¹³C) : For stereochemical and structural validation.

- HPLC : To assess purity and reaction progress.

- Elemental analysis : To quantify nitrogen content, which indicates protein contamination in neutral pH syntheses .

Advanced Research Questions

Q. How can conflicting data from NMR and elemental analysis be resolved when characterizing benzyl ester derivatives?

- Answer : Contradictions often arise from incomplete reactions or impurities. For example, unexpected nitrogen content in elemental analysis (indicating protein adducts) under neutral pH aligns with NMR signals for amine protons. Cross-validate using ion chromatography and replicate experiments under controlled pH .

Q. What strategies optimize coupling reactions involving 2-hydroxymethyl-pyrrolidine derivatives to minimize side products?

- Answer : Use coupling agents like HATU over BOP-Cl for sterically hindered substrates. Pre-activate carboxylic acids with DIPEA in dichloromethane, and monitor reaction progress via TLC. Adjust stoichiometry (1.2–1.5 equivalents of acid) to drive reactions to completion .

Q. How does the steric environment of the pyrrolidine ring affect reactivity in esterification or amidation reactions?

- Answer : The 2-hydroxymethyl group introduces steric hindrance, slowing nucleophilic attacks. Protect the hydroxyl group with SEM or TBS to improve reaction efficiency. Kinetic studies using HPLC can quantify rate differences between protected/unprotected intermediates .

Q. What are the carcinogenic risks associated with handling this compound, and what safety protocols are critical?

- Answer : Components may be classified as potential carcinogens (IARC Group 2B) at concentrations ≥0.1%. Use NIOSH-approved respirators, full-body protective gear, and fume hoods. Avoid drainage contamination and store in inert atmospheres below 25°C .

Methodological Notes

- Data Interpretation : Always cross-reference analytical results (e.g., FTIR with NMR) to resolve ambiguities. For example, ester bond quantification via ion chromatography may conflict with HPLC retention times due to isomerism .

- Reaction Optimization : Pilot studies varying pH (4–7) and coupling agents (BOP-Cl vs. HATU) are essential for scalable syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.